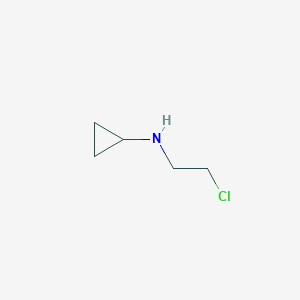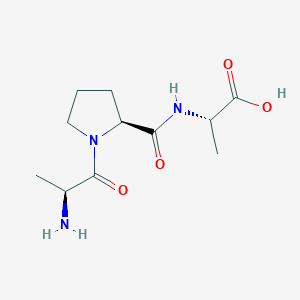
H-Ala-Ala-Pro-Ala-Ala-OH
Vue d'ensemble
Description
H-Ala-Ala-Pro-Ala-Ala-OH is a pentapeptide composed of five amino acids: alanine, alanine, proline, alanine, and alanine. This compound is a peptide sequence that can be used in various biochemical and pharmaceutical applications due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of H-Ala-Ala-Pro-Ala-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin through its carboxyl group.
Deprotection: The amino-protecting group (usually Fmoc or Boc) is removed to expose the amino group.
Coupling: The next amino acid (alanine) is activated and coupled to the exposed amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (proline, alanine, alanine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product, this compound.
Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can efficiently produce large quantities of peptides with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: H-Ala-Ala-Pro-Ala-Ala-OH can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues, particularly proline.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Specific reagents depending on the desired modification.
Major Products Formed:
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Oxidized peptide derivatives.
Reduction: Reduced peptide derivatives.
Substitution: Modified peptides with altered amino acid sequences or chemical groups.
Applications De Recherche Scientifique
H-Ala-Ala-Pro-Ala-Ala-OH has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of H-Ala-Ala-Pro-Ala-Ala-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological processes by binding to these targets and influencing their activity. The exact pathways and targets depend on the specific application and context in which the peptide is used.
Comparaison Avec Des Composés Similaires
H-Ala-Ala-OH: A dipeptide composed of two alanine residues.
H-Ala-Ala-Ala-OH: A tripeptide composed of three alanine residues.
H-Ala-Pro-Ala-OH: A tripeptide composed of alanine, proline, and alanine.
Comparison: H-Ala-Ala-Pro-Ala-Ala-OH is unique due to its specific sequence and the presence of proline, which introduces a kink in the peptide chain and affects its conformation. This structural feature can influence the peptide’s interactions and reactivity compared to other similar peptides.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O6/c1-8(18)13(23)20-10(3)16(26)22-7-5-6-12(22)15(25)19-9(2)14(24)21-11(4)17(27)28/h8-12H,5-7,18H2,1-4H3,(H,19,25)(H,20,23)(H,21,24)(H,27,28)/t8-,9-,10-,11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHBDKMPKSJCNE-HTFCKZLJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B3274750.png)



![6-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B3274762.png)






